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molecular formula C6H7ClN2O B8735470 1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride CAS No. 861585-80-0

1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B8735470
M. Wt: 158.58 g/mol
InChI Key: YYWXFOSSUCTXCZ-UHFFFAOYSA-N
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Patent
US09326987B2

Procedure details

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (190 mg) was weighed to a round bottom flask and thionyl chloride (1 ml) was added. The reaction was heated to reflux for 6 h then overnight at RT. After this time thionyl chloride was evaporated and the residue azeotroped with toluene to afford the title compound, 200 mg.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[C:4]([C:8]([OH:10])=O)=[N:3]1.S(Cl)([Cl:13])=O>>[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[C:4]([C:8]([Cl:13])=[O:10])=[N:3]1

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
CN1N=C(C(=C1)C)C(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
After this time thionyl chloride was evaporated
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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